molecular formula C11H16N2O3 B13618230 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine

Cat. No.: B13618230
M. Wt: 224.26 g/mol
InChI Key: NKRZLWMZTBHQAO-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine is an organic compound that features a methoxy group, a nitro group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine typically involves the nitration of p-methoxyacetophenone to produce 4’-Methoxy-3’-nitroacetophenone . This intermediate can then undergo reductive amination to introduce the amine group, resulting in the final compound . The reaction conditions often involve the use of catalysts such as Raney nickel and reductive agents like hydrogen gas.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as rotary evaporation and vacuum drying to isolate and purify the product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or Raney nickel.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: 4-Methoxy-3-nitrobenzoic acid.

    Reduction: 4-Amino-3-methoxyphenyl-2-methylpropan-2-amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-11(2,12)7-8-4-5-10(16-3)9(6-8)13(14)15/h4-6H,7,12H2,1-3H3

InChI Key

NKRZLWMZTBHQAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N

Origin of Product

United States

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